molecular formula C12H14N2O B3156928 3-(哌啶-4-基)苯并[d]异恶唑 CAS No. 84163-68-8

3-(哌啶-4-基)苯并[d]异恶唑

货号: B3156928
CAS 编号: 84163-68-8
分子量: 202.25 g/mol
InChI 键: KEIQPPQTKPFHLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(Piperidin-4-yl)benzo[d]isoxazole” is a chemical compound that has been identified as a potential and selective GlyT1 inhibitor . It has been found to be a privileged scaffold of atypical antipsychotic agents .


Synthesis Analysis

The synthesis of “3-(Piperidin-4-yl)benzo[d]isoxazole” involves several steps. For instance, 2-alkoxy-5-substituted benzoates were prepared by substitution reactions with alkyl halides or Mitsunobu reactions with alkyl alcohols. The substituted esters were then hydrolyzed by sodium hydroxide to afford the corresponding acids .


Molecular Structure Analysis

The molecular structure of “3-(Piperidin-4-yl)benzo[d]isoxazole” includes a benzisoxazole (a benzene-fused isoxazole) and a piperidine .


Chemical Reactions Analysis

The chemical reactions involving “3-(Piperidin-4-yl)benzo[d]isoxazole” include reactions with triflic anhydride, which converts the phenolic hydroxyl group into a trifluoromethylsulfonyloxy group. This group can then be coupled with 4-fluorophenylboronic acid or substituted by some alkyl amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(Piperidin-4-yl)benzo[d]isoxazole” include a molecular weight of 238.72 and a density of 1.144g/cm3 .

科学研究应用

抗菌和抗真菌活性

3-(哌啶-4-基)苯并[d]异恶唑及其衍生物显示出有希望的抗菌和抗真菌活性。研究表明,某些衍生物表现出显着的抗菌和抗真菌特性,可能导致新类别的抗菌剂:

  1. 抗菌和抗真菌特性:一项研究合成了 3-(哌啶-4-基)苯并[d]异恶唑的衍生物并评估了它们的抗菌和抗真菌特性,发现一些化合物对各种微生物菌株表现出良好的活性,包括耐甲氧西林金黄色葡萄球菌 (MRSA) (Anuse 等人,2019)
  2. 硫脲和尿素衍生物:另一项研究合成了 3-(哌啶-4-基)苯并[d]异恶唑的硫脲和尿素衍生物,该衍生物显示出作为抗菌和抗氧化剂的功效,代表了一类新的先导化合物 (Sudhamani 等人,2015)

抗精神病研究

苯并异恶唑衍生物,包括 3-(哌啶-4-基)苯并[d]异恶唑,因其抗精神病特性而受到研究,特别是在治疗与多巴胺和血清素受体相关的疾病中:

  1. 多巴胺 D2 和血清素 5HT2 受体:研究集中于合成 3-(哌啶-4-基)苯并[d]异恶唑衍生物并评估其作为抗精神病药物的功效,具有最小的锥体外系症状 (EPS),针对多巴胺 D2 和血清素 5HT2 受体 (Chandra & SharadaA,2014)

合成和结构表征

已经进行了几项研究来合成和表征 3-(哌啶-4-基)苯并[d]异恶唑衍生物的结构:

  1. 新型杂环合成:从 3-(哌啶-4-基)苯并[d]异恶唑合成了新型生物活性杂环衍生物。结构表征包括红外光谱、1H NMR、LC-MS 光谱和 X 射线衍射研究 (Prasad 等人,2018)
  2. 磷酰胺衍生物:对 3-(哌啶-4-基)苯并[d]异恶唑的新型磷酰胺衍生物的研究揭示了有希望的抗菌特性。该研究涉及合成和分子对接研究 (Sivala 等人,2020)

作用机制

Target of Action

The primary target of 3-(Piperidin-4-yl)benzo[d]isoxazole is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that regulates the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft. By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, enhancing its inhibitory effects .

Mode of Action

3-(Piperidin-4-yl)benzo[d]isoxazole acts as a GlyT1 inhibitor . It binds to the GlyT1 transporter, preventing the reuptake of glycine from the synaptic cleft. This results in an increased concentration of glycine, which can then bind to more glycine receptors and exert its inhibitory effects .

Biochemical Pathways

The inhibition of GlyT1 by 3-(Piperidin-4-yl)benzo[d]isoxazole affects the glycinergic neurotransmission pathway . By increasing the concentration of glycine in the synaptic cleft, this compound enhances the activation of glycine receptors. This leads to an increase in the influx of chloride ions into the neuron, resulting in hyperpolarization and decreased neuronal excitability .

Pharmacokinetics

This suggests that the compound is likely to be well-absorbed and distributed in the brain, where it can exert its effects on GlyT1 .

Result of Action

The inhibition of GlyT1 by 3-(Piperidin-4-yl)benzo[d]isoxazole leads to an increase in the concentration of glycine in the synaptic cleft . This results in enhanced activation of glycine receptors, leading to increased neuronal inhibition. This mechanism of action is associated with the treatment of conditions like schizophrenia , where enhancing inhibitory neurotransmission can help to balance neuronal activity and alleviate symptoms .

Action Environment

The action of 3-(Piperidin-4-yl)benzo[d]isoxazole is influenced by factors such as the presence of GlyT1 and the concentration of glycine in the synaptic cleft It’s also important to note that the compound’s action may be influenced by interactions with other medications or substances that affect glycine levels or GlyT1 activity .

安全和危害

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation. It is recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with eyes, skin, and clothing .

生化分析

Biochemical Properties

3-(Piperidin-4-yl)benzo[d]isoxazole acts as a selective GlyT1 inhibitor. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into neurons and glial cells. By inhibiting GlyT1, 3-(Piperidin-4-yl)benzo[d]isoxazole increases the concentration of glycine in the synaptic cleft, thereby enhancing the activation of NMDA receptors, which require glycine as a co-agonist . This interaction is particularly important in the context of schizophrenia, where NMDA receptor hypofunction is implicated in the pathophysiology of the disease .

Cellular Effects

3-(Piperidin-4-yl)benzo[d]isoxazole has been shown to influence various cellular processes. In neuronal cells, the compound enhances NMDA receptor activity by increasing synaptic glycine levels . This enhancement can lead to improved synaptic plasticity and cognitive function. Additionally, 3-(Piperidin-4-yl)benzo[d]isoxazole has been observed to modulate cell signaling pathways associated with neurotransmission and neuroprotection . These effects are crucial for its potential therapeutic application in neuropsychiatric disorders.

Molecular Mechanism

At the molecular level, 3-(Piperidin-4-yl)benzo[d]isoxazole exerts its effects primarily through the inhibition of GlyT1. The compound binds to the transporter, preventing glycine reuptake and thereby increasing extracellular glycine levels . This increase in glycine enhances NMDA receptor activation, which is essential for synaptic plasticity and cognitive function . Additionally, the compound’s selectivity for GlyT1 over other transporters and receptors minimizes off-target effects, making it a promising candidate for therapeutic development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Piperidin-4-yl)benzo[d]isoxazole have been studied over various time frames. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 3-(Piperidin-4-yl)benzo[d]isoxazole can lead to sustained increases in synaptic glycine levels and prolonged enhancement of NMDA receptor activity . These findings suggest that the compound could have lasting therapeutic benefits in chronic treatment scenarios.

Dosage Effects in Animal Models

Studies in animal models have revealed that the effects of 3-(Piperidin-4-yl)benzo[d]isoxazole are dose-dependent. At lower doses, the compound effectively inhibits GlyT1 and enhances NMDA receptor activity without significant adverse effects . At higher doses, some toxic effects have been observed, including potential neurotoxicity and behavioral changes . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.

Metabolic Pathways

3-(Piperidin-4-yl)benzo[d]isoxazole is metabolized primarily in the liver, where it undergoes various biotransformation processes . The compound interacts with several enzymes, including cytochrome P450 isoforms, which facilitate its breakdown into metabolites . These metabolites are then excreted via the kidneys. Understanding the metabolic pathways of 3-(Piperidin-4-yl)benzo[d]isoxazole is crucial for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

Within cells and tissues, 3-(Piperidin-4-yl)benzo[d]isoxazole is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system targets . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution within neuronal tissues . This efficient transport and distribution are essential for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 3-(Piperidin-4-yl)benzo[d]isoxazole is primarily within the synaptic cleft, where it interacts with GlyT1 . The compound’s localization is influenced by its chemical structure, which allows it to target specific compartments within neurons . Additionally, post-translational modifications and targeting signals may play a role in directing the compound to its site of action, ensuring its effectiveness in modulating synaptic glycine levels .

属性

IUPAC Name

3-piperidin-4-yl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-4-11-10(3-1)12(14-15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIQPPQTKPFHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501004428
Record name 3-(Piperidin-4-yl)-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84163-68-8
Record name 3-(Piperidin-4-yl)-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-4-yl)benzo[d]isoxazole
Reactant of Route 2
Reactant of Route 2
3-(Piperidin-4-yl)benzo[d]isoxazole
Reactant of Route 3
3-(Piperidin-4-yl)benzo[d]isoxazole
Reactant of Route 4
3-(Piperidin-4-yl)benzo[d]isoxazole
Reactant of Route 5
3-(Piperidin-4-yl)benzo[d]isoxazole
Reactant of Route 6
3-(Piperidin-4-yl)benzo[d]isoxazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。